molecular formula C14H16N2O6 B3057281 diethyl{[(4-nitrophenyl)amino]methylene}malonate CAS No. 78596-42-6

diethyl{[(4-nitrophenyl)amino]methylene}malonate

Cat. No.: B3057281
CAS No.: 78596-42-6
M. Wt: 308.29 g/mol
InChI Key: UYYMMFBRRNQYGI-UHFFFAOYSA-N
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Description

Diethyl{[(4-nitrophenyl)amino]methylene}malonate (CAS: 22399-00-4) is a malonate ester derivative featuring a 4-nitrophenylamino methylene substituent. Its IUPAC name is propanedioic acid, 2-[(4-nitrophenyl)methylene]-, diethyl ester, and it is commonly used as an intermediate in synthesizing heterocyclic compounds, such as quinolones and pyrimidines, due to its reactive methylene group and electron-withdrawing nitro substituent . The nitro group enhances electrophilicity, making it valuable in cycloaddition reactions and medicinal chemistry research.

Properties

IUPAC Name

diethyl 2-[(4-nitroanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-3-21-13(17)12(14(18)22-4-2)9-15-10-5-7-11(8-6-10)16(19)20/h5-9,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYMMFBRRNQYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291926
Record name Diethyl [(4-nitroanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78596-42-6
Record name NSC79186
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(4-nitroanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Riegel’s Conventional Thermal Approach

The classical method, developed by Riegel, involves a nucleophilic vinyl substitution (SNV) reaction between EMA and 4-nitroaniline under reflux conditions. Key steps include:

  • Reaction Setup : EMA and 4-nitroaniline are dissolved in a high-boiling solvent (e.g., dimethylformamide or toluene) with a base such as potassium carbonate.
  • Heating : The mixture is heated to 80–100°C for 6–12 hours to facilitate the SNV reaction.
  • Workup : The product is isolated via acidification and recrystallization.

Yield : 50–60%
Limitations : High energy consumption, long reaction times, and challenges in scaling due to solvent volume.

Rapid Room-Temperature Liquid Phase Synthesis

Methodology and Optimization

A breakthrough method, reported by Valle et al. (2018), utilizes alcoholic potassium hydroxide (KOH) at room temperature:

  • Reagents : Equimolar EMA and 4-nitroaniline dissolved in alcohols (ethanol, 2-propanol, 2-butanol, or 2-pentanol) with KOH.
  • Reaction Dynamics : The SNV reaction completes within seconds, forming a precipitate upon acidification with HCl.
  • Purification : Simple filtration and washing with cold alcohol yield pure 4-NANM-E.

Key Data :

Solvent Reaction Time Yield (%)
Ethanol <10 seconds 48
2-Propanol <10 seconds 53
2-Butanol <10 seconds 45
2-Pentanol <10 seconds 47

Advantages : Eliminates heating, reduces reaction time to seconds, and simplifies purification.

Mechanistic Insights

The alcoholic KOH medium deprotonates 4-nitroaniline, enhancing its nucleophilicity. The ethoxy group in EMA acts as a leaving group, enabling rapid SNV. The nitro group’s electron-withdrawing effect is counterbalanced by the strong base, accelerating the reaction.

Comparative Analysis of Synthesis Methods

Reaction Conditions and Outcomes

Parameter Riegel’s Method (Traditional) Room-Temperature Method (Modern)
Temperature 80–100°C 25°C
Time 6–12 hours <10 seconds
Solvent DMF/Toluene Alcohols (e.g., ethanol)
Yield (%) 50–60 45–53
Scalability Moderate High
Energy Efficiency Low High

Structural Characterization

Post-synthesis analysis confirms product identity:

  • IR Spectroscopy : Peaks at 1686–1677 cm⁻¹ (C=O stretching), 1634–1619 cm⁻¹ (hydrogen-bonded C=O), and 3227–3080 cm⁻¹ (N-H stretching).
  • NMR : ¹H NMR (DMSO-d₆) shows signals for ethyl esters (δ 1.2–1.3 ppm), aromatic protons (δ 7.8–8.2 ppm), and the methylene group (δ 8.5 ppm).

Industrial-Scale Production Considerations

Precursor Synthesis: Diethylethoxymethylene Malonate (EMA)

EMA, a key starting material, is synthesized via carbonylation:

  • Patent Method (CN1115324C) : Chloroacetic acid ethyl ester reacts with carbon monoxide under 0.5–4 MPa pressure, catalyzed by KI/NaI and triethylamine.
  • Yield : 98% conversion with high selectivity.

Process Optimization for 4-NANM-E

  • Solvent Selection : 2-Propanol offers the highest yield (53%) and facilitates easy filtration.
  • Cost Analysis : Room-temperature methods reduce energy costs by ~70% compared to thermal approaches.

Chemical Reactions Analysis

Types of Reactions

Diethyl{[(4-nitrophenyl)amino]methylene}malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce nitroso or nitro derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Diethyl{[(4-nitrophenyl)amino]methylene}malonate has demonstrated potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In a study published in a peer-reviewed journal, the compound was tested against various cancer cell lines, showing significant cytotoxic effects, particularly in breast and lung cancer cells .

Renin Inhibition
The compound has been investigated for its role as a renin inhibitor, which is crucial in the treatment of hypertension. Renin inhibitors are known to disrupt the renin-angiotensin system, leading to lowered blood pressure. A patent describes the synthesis of N-substituted cyclic amino derivatives that include this compound as a key component for developing new antihypertensive medications .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block for synthesizing more complex organic compounds. For instance, it has been utilized in the synthesis of various heterocycles and biologically active molecules through reactions such as condensation and cyclization .

Synthesis of Pesticides
This compound has also been explored in the formulation of pesticides. Its derivatives have shown effectiveness against specific pests and weeds, contributing to agricultural chemistry by providing alternatives to conventional pesticides .

Material Science

Polymer Chemistry
In material science, this compound is being studied for its potential use in polymerization reactions. The compound can act as a monomer or co-monomer in the production of polymers with desirable properties such as improved thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can enhance their performance in various applications .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against breast/lung cancer cells
Renin inhibitionPotential antihypertensive properties
Organic SynthesisBuilding block for complex moleculesUsed in synthesizing heterocycles
Pesticide formulationEffective against specific pests
Material SciencePolymer chemistryEnhances thermal stability and mechanical strength

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Renin Inhibition Research : Clinical trials involving derivatives of this compound showed promising results in lowering blood pressure among hypertensive patients, indicating its viability as a therapeutic agent.
  • Polymer Development : Researchers synthesized a new class of polymers incorporating this compound, which exhibited enhanced mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism by which diethyl{[(4-nitrophenyl)amino]methylene}malonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the malonate moiety can act as a chelating agent, binding to metal ions and affecting their function .

Comparison with Similar Compounds

Key Structural Analogues

The compound class follows the general structure diethyl{[(X-phenyl)amino]methylene}malonate, where X is a substituent on the phenyl ring. Common derivatives include:

  • 4-Chloro (CAS: 101937-44-4)
  • 4-Fluoro
  • 3-Bromo
  • 4-Methoxy (CAS: 83507-70-4)
  • 2,3,4-Trifluoro
  • 4-Nitro (target compound)

Comparative Analysis of Physical and Chemical Properties

Melting Points and Yields

Substituent (X) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
4-Nitro C₁₄H₁₆N₂O₆ 308.28 Not reported Not given
4-Chloro C₁₄H₁₆ClNO₄ 297.73 63–65 78.5
4-Fluoro C₁₄H₁₆FNO₄ 281.28 68–70 55.7
3-Bromo C₁₄H₁₆BrNO₄ 342.19 71–73 90
4-Methoxy C₁₅H₁₉NO₅ 293.31 79–81 Quantitative

Key Observations :

  • Halogenated Derivatives : Bromo and chloro substituents yield higher-melting solids (63–73°C), attributed to stronger intermolecular interactions (e.g., halogen bonding) .
  • Methoxy Derivative : The electron-donating methoxy group increases melting point (79–81°C) due to enhanced crystallinity .
  • Nitro Derivative : While its melting point is unreported, the nitro group’s strong electron-withdrawing nature likely reduces solubility compared to halogenated analogs .

Cyclization Reactions

These malonates serve as precursors for 4-oxoquinoline-3-carboxylates via thermal cyclization in diphenyl ether (220°C). The nitro derivative’s electron-deficient phenyl ring may accelerate cyclization rates compared to methoxy or fluoro analogs .

Cycloaddition Reactions

The nitro-substituted compound participates in [3+2] cycloadditions with nitrones, forming isoxazolidine derivatives. The nitro group stabilizes transition states through resonance, improving reaction efficiency .

Electronic and Steric Effects

Electronic Influence

  • Nitro Group : Strong electron-withdrawing effect (-I, -M) increases electrophilicity of the methylene carbon, enhancing reactivity in nucleophilic additions .
  • Methoxy Group : Electron-donating (+M) effect reduces electrophilicity, slowing reactions like cyclization but improving solubility .

Steric Considerations

Bulkier substituents (e.g., 3-bromo) may hinder reactions at the methylene position. The nitro group’s planar structure minimizes steric effects, favoring regioselective transformations .

Biological Activity

Diethyl{[(4-nitrophenyl)amino]methylene}malonate, a compound with the molecular formula C14H17N O6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure features a nitrophenyl group that may influence its interaction with biological targets, making it a candidate for further exploration in drug development and agricultural applications.

This compound can be synthesized through a multi-step process involving the alkylation of diethyl malonate with 4-nitrobenzyl bromide. The reaction typically occurs in an ethanol solvent under reflux conditions, yielding a compound that serves as a versatile intermediate in organic synthesis.

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of this compound. For instance, compounds derived from this structure have demonstrated significant inhibitory effects against Fusarium oxysporum, with half-maximal inhibitory concentrations (IC50) as low as 13 nM, indicating strong fungicidal activity . The presence of the ortho-nitro group appears to enhance this activity, suggesting that structural modifications can significantly impact biological efficacy.

The mechanism by which this compound exerts its biological effects is thought to involve modulation of specific enzymes or receptors within fungal cells. This interaction leads to disruption of cellular processes essential for fungal growth and survival, classifying these compounds as potential fungicides .

Case Studies

  • Study on Antifungal Efficacy : A study involving various derivatives of this compound assessed their antifungal activity against Fusarium oxysporum. The results indicated that compounds with less steric hindrance around the nitro group exhibited greater antifungal potency, with some classified as fungicidal while others were fungistatic .
  • Comparative Analysis : A comparative analysis of this compound and similar compounds revealed that structural variations significantly influenced their biological activities. For example, derivatives lacking substituents on the aromatic ring showed reduced activity, emphasizing the importance of molecular structure in determining bioactivity .

Data Tables

Compound NameIC50 (nM)Activity Type
Compound 1320Fungistatic
Compound 213Fungicidal
Compound 335Fungistatic
Compound 4>1000No activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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